molecular formula C24H31ClN2O4 B8195005 Fmoc-L-Lys(Me3)-OH*Cl

Fmoc-L-Lys(Me3)-OH*Cl

Cat. No.: B8195005
M. Wt: 447.0 g/mol
InChI Key: XUJRNPVABVHOAJ-UHFFFAOYSA-N
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Description

Fmoc-L-Lys(Me3)-OH*Cl, also known as N-alpha-Fmoc-N-alpha-trimethyl-N-L-lysine chloride, is a derivative of lysine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound has the empirical formula C24H31ClN2O4 and a molecular weight of 446.97 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Lys(Me3)-OH*Cl typically involves the protection of the lysine amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. The trimethylation of the lysine side chain is achieved using methyl iodide in the presence of a base such as sodium hydride. The final product is obtained by reacting the protected and trimethylated lysine with hydrochloric acid to form the chloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis techniques to ensure high yield and purity. The compound is typically stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Lys(Me3)-OH*Cl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Fmoc-L-Lys(Me3)-OH*Cl is widely used in the synthesis of peptides and proteins. It serves as a building block in the preparation of peptide linkers for monoclonal antibody-drug conjugates .

Biology

In biological research, the compound is used to study protein modifications and interactions. It is particularly useful in the analysis of protein methylation and its effects on cellular functions .

Medicine

The compound is used in the development of therapeutic peptides and proteins. It is also employed in the synthesis of peptide-based drugs and diagnostic agents .

Industry

In the industrial sector, this compound is used in the production of peptide-based materials and hydrogels. These materials have applications in drug delivery, tissue engineering, and bioprinting .

Mechanism of Action

The primary mechanism of action of Fmoc-L-Lys(Me3)-OH*Cl involves the protection of the lysine amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective coupling of amino acids. The trimethylation of the lysine side chain enhances the compound’s stability and solubility, facilitating its use in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-L-Lys(Me3)-OH*Cl is unique due to its trimethylated lysine side chain, which provides enhanced stability and solubility compared to other lysine derivatives. This makes it particularly useful in the synthesis of complex peptides and proteins .

Properties

IUPAC Name

[5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4.ClH/c1-26(2,3)15-9-8-14-22(23(27)28)25-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H-,25,27,28,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJRNPVABVHOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623909
Record name N-[5-Carboxy-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentyl]-N,N-dimethylmethanaminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201004-29-7
Record name N-[5-Carboxy-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentyl]-N,N-dimethylmethanaminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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